![molecular formula C21H20N4O B12921192 1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824395-30-4](/img/structure/B12921192.png)
1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Formation of the benzimidazole ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the imidazole and benzimidazole rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Addition of the pentanone side chain: This can be done through a Friedel-Crafts acylation reaction using pentanoyl chloride and an aluminum chloride catalyst.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzimidazole rings, often using reagents like alkyl halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Catalysts: Aluminum chloride, triethylamine.
Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where imidazole and benzimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one involves its interaction with various molecular targets and pathways. The imidazole and benzimidazole rings can bind to enzymes or receptors, inhibiting or activating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar compounds include other imidazole and benzimidazole derivatives, such as:
- 2-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)phenol
- 2-(1H-Imidazol-1-yl)benzaldehyde
Compared to these compounds, 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)pentan-1-one is unique due to its specific structure, which combines both imidazole and benzimidazole rings with a pentanone side chain. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
824395-30-4 |
|---|---|
Fórmula molecular |
C21H20N4O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]pentan-1-one |
InChI |
InChI=1S/C21H20N4O/c1-2-3-8-19(26)14-9-10-17-18(13-14)25-21(24-17)16-7-5-4-6-15(16)20-22-11-12-23-20/h4-7,9-13H,2-3,8H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
NVDMJCCLJCLXGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
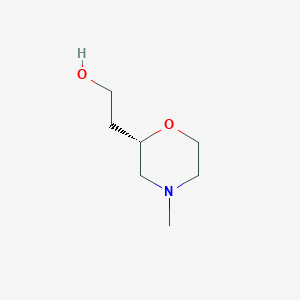
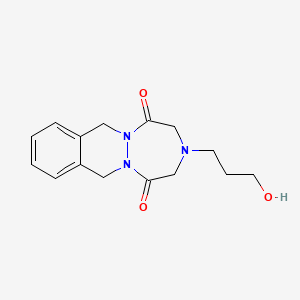
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
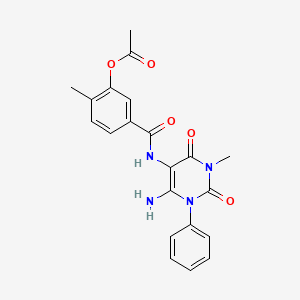

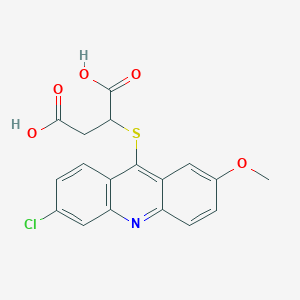
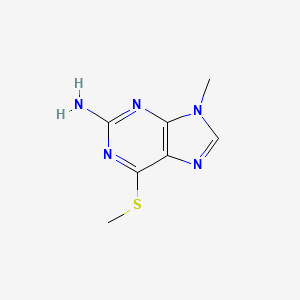

![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)


